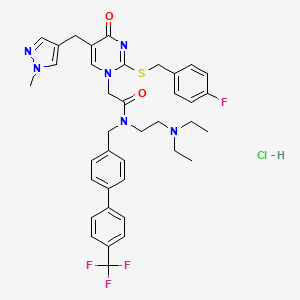

SB-435495 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H41ClF4N6O2S |

|---|---|

Molecular Weight |

757.3 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride |

InChI |

InChI=1S/C38H40F4N6O2S.ClH/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28;/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3;1H |

InChI Key |

RIVGWCVRKVXKCV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB-435495 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-435495 hydrochloride is a potent, selective, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Its mechanism of action centers on the non-covalent, reversible inhibition of the Lp-PLA2 enzyme, a key player in vascular inflammation and the pathogenesis of atherosclerosis.[1][2] By blocking the enzymatic activity of Lp-PLA2, SB-435495 mitigates the production of pro-inflammatory and pro-atherogenic mediators, thereby offering a promising therapeutic strategy for cardiovascular diseases. This guide provides a comprehensive overview of the core mechanism of action of SB-435495, detailing its molecular interactions, downstream effects, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Inhibition of Lp-PLA2

The primary molecular target of SB-435495 is the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH).[3] Lp-PLA2 is a calcium-independent serine lipase that is predominantly produced by inflammatory cells, including macrophages, T-cells, and mast cells. In circulation, it is primarily associated with low-density lipoprotein (LDL) particles.[3][4]

The core mechanism of SB-435495 is the direct inhibition of the catalytic activity of Lp-PLA2.[1][2] This inhibition is reversible and non-covalent.[1][2] By binding to the enzyme, SB-435495 prevents the hydrolysis of oxidized phospholipids present on LDL particles. This action is critical because the hydrolysis of these oxidized phospholipids by Lp-PLA2 generates two highly pro-inflammatory and pro-atherogenic products:

-

Lysophosphatidylcholine (lyso-PC)

-

Oxidized non-esterified fatty acids (oxNEFAs)

These products contribute to endothelial dysfunction, promote inflammation within the arterial wall, and are instrumental in the progression of atherosclerotic plaques.[5] Therefore, by inhibiting Lp-PLA2, SB-435495 effectively reduces the levels of these harmful mediators, thereby attenuating the inflammatory cascade in the vasculature.[6]

Signaling Pathways Modulated by SB-435495

The inhibitory action of SB-435495 on Lp-PLA2 has significant downstream effects on cellular signaling pathways involved in inflammation and vascular homeostasis.

The Lp-PLA2 Pro-inflammatory Signaling Pathway

The following diagram illustrates the central role of Lp-PLA2 in promoting vascular inflammation and how SB-435495 intervenes in this pathway.

Effects on AMPK Signaling

Studies have shown that SB-435495 can influence the AMP-activated protein kinase (AMPK) signaling pathway. In human umbilical vein endothelial cells (HUVECs) exposed to oxidized LDL, treatment with SB-435495 (5 μM) led to an increase in the expression and phosphorylation of AMPKα.[1][2] This suggests that the protective effects of SB-435495 on endothelial function may be mediated, in part, through the activation of the AMPK pathway.[1][2]

Quantitative Data

The inhibitory potency and selectivity of SB-435495 have been quantified in various assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Target/System | Reference |

| IC50 | 0.06 nM | Lp-PLA2 | [1][2] |

| IC50 | 10 μM | CYP450 3A4 | [1][2] |

| In Vivo Effect | Inhibition of plasma Lp-PLA2 | WHHL rabbit (10 mg/kg, p.o.) | [1][2] |

| In Vitro Effect | Increased cell viability and NO expression, decreased ET-1 expression | oxLDL-exposed HUVECs (5 μM) | [1][2] |

Experimental Protocols

The characterization of SB-435495 as an Lp-PLA2 inhibitor involves specific enzymatic assays. Below is a detailed methodology for a representative colorimetric-based enzymatic assay to determine the inhibitory activity of compounds like SB-435495.

In Vitro Lp-PLA2 Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for measuring Lp-PLA2 activity and its inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of SB-435495 against recombinant human Lp-PLA2.

Principle: The assay measures the rate of production of a chromogenic product resulting from the hydrolysis of a synthetic substrate by Lp-PLA2. The inhibitor's potency is determined by its ability to reduce this rate.

Materials:

-

Recombinant human Lp-PLA2

-

This compound

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA

-

Substrate: 2-thio-PAF (platelet-activating factor)

-

Chromogenic reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

DMSO (for dissolving the inhibitor)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 414 nm

Workflow Diagram:

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer.

-

Prepare a 2 mM solution of DTNB in the Assay Buffer.

-

Prepare the Lp-PLA2 substrate solution (e.g., 50 μM 2-thio-PAF) in the Assay Buffer.

-

Dilute the recombinant human Lp-PLA2 stock solution in Assay Buffer to a working concentration that produces a linear reaction rate.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in all wells is consistent and typically does not exceed 1%.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add the following components in order:

-

10 µL of Assay Buffer

-

10 µL of 2 mM DTNB

-

10 µL of the SB-435495 dilution or vehicle (for control wells).

-

10 µL of the diluted Lp-PLA2 enzyme solution.

-

-

Mix gently.

-

-

Pre-incubation:

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 150 µL of the Lp-PLA2 substrate solution to each well.

-

Immediately place the plate in a microplate reader and begin measuring the absorbance at 414 nm every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of SB-435495 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the SB-435495 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound exerts its therapeutic potential through a well-defined mechanism of action: the potent and selective inhibition of the Lp-PLA2 enzyme. By blocking the generation of pro-inflammatory lipids in the vasculature, SB-435495 addresses a key process in the development and progression of atherosclerosis. The quantitative data underscores its high potency, and established experimental protocols allow for the robust characterization of its inhibitory activity. This in-depth understanding of its core mechanism is crucial for its continued investigation and development as a therapeutic agent for cardiovascular and other inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. revolutionhealth.org [revolutionhealth.org]

- 4. mdpi.com [mdpi.com]

- 5. Lp-PLA2 as a biomarker and its possible associations with SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

SB-435495 Hydrochloride: A Technical Guide to a Potent Lp-PLA2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-435495 hydrochloride is a potent, selective, and orally active small molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, SB-435495 has demonstrated significant potential in preclinical models of diseases characterized by vascular inflammation and endothelial dysfunction, such as atherosclerosis and diabetic retinopathy. This technical guide provides a comprehensive overview of the mechanism of action, key quantitative data, and detailed experimental protocols related to the evaluation of this compound.

Introduction to Lp-PLA2 and Its Role in Disease

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] In human plasma, it is primarily associated with low-density lipoprotein (LDL) cholesterol.[1] Lp-PLA2 is a key enzyme in the hydrolysis of oxidized phospholipids on LDL particles, a process that generates pro-inflammatory and pro-atherogenic mediators, including lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1] These products contribute to endothelial dysfunction, inflammation, and the progression of atherosclerotic plaques.[1] Elevated levels of Lp-PLA2 are considered an independent risk factor for cardiovascular events.[2]

This compound: An Overview

This compound is a reversible, non-covalent inhibitor of Lp-PLA2.[3][4] Its high potency and selectivity make it a valuable tool for investigating the role of Lp-PLA2 in various disease models and a potential therapeutic candidate.

Chemical Properties

| Property | Value |

| CAS Number | 304694-41-5[3] |

| Molecular Formula | C38H40F4N6O2S·HCl |

| Appearance | White to off-white solid |

Mechanism of Action

SB-435495 directly binds to the active site of the Lp-PLA2 enzyme, preventing the hydrolysis of its substrates. This leads to a reduction in the production of downstream pro-inflammatory mediators.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

In Vitro Potency and Selectivity

| Parameter | Value | Species | Notes |

| IC50 (Lp-PLA2) | 0.06 nM | Recombinant | [3][4] |

| IC50 (CYP450 3A4) | 10 µM | Human | Demonstrates high selectivity for Lp-PLA2.[3][4] |

In Vitro Cellular Effects

| Cell Type | Treatment | Effect | Reference |

| oxLDL-exposed HUVECs | 5 µM SB-435495 for 24h | Significantly inhibited Lp-PLA2 protein expression. | [3][4] |

| oxLDL-exposed HUVECs | 5 µM SB-435495 for 24h | Increased expression of AMPKα and phosphorylated-AMPKα (T172). | [3][4] |

| oxLDL-exposed HUVECs | 5 µM SB-435495 for 24-72h | Significantly increased cell viability and NO expression. | [3][4] |

| oxLDL-exposed HUVECs | 5 µM SB-435495 for 24-72h | Significantly decreased ET-1 expression. | [3][4] |

In Vivo Efficacy

| Animal Model | Dose and Administration | Effect | Reference |

| WHHL Rabbit | 10 mg/kg, single oral dose | Inhibited plasma Lp-PLA2. | [3][4] |

| Streptozotocin-diabetic Brown Norway rats | 10 mg/kg, daily intraperitoneal injection for 28 days | Effectively suppressed blood-retinal barrier (BRB) breakdown. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Lp-PLA2 Inhibition Assay (Colorimetric)

This protocol is adapted from standard colorimetric assays for Lp-PLA2 activity and can be used to determine the IC50 of SB-435495.

Materials:

-

Recombinant human Lp-PLA2

-

This compound

-

Assay Buffer: 100 mM HEPES, 150 mM NaCl, 1 mM CHAPS, pH 7.4

-

Substrate: 2-thio-platelet-activating factor (2-thio-PAF)

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Prepare a stock solution of SB-435495 in DMSO.

-

Perform serial dilutions of SB-435495 in Assay Buffer to create a range of concentrations for the inhibition curve.

-

In a 96-well plate, add 20 µL of each SB-435495 dilution or vehicle control (Assay Buffer with DMSO).

-

Add 20 µL of recombinant human Lp-PLA2 solution to each well and incubate for 15 minutes at room temperature.

-

Prepare a reaction mix containing the 2-thio-PAF substrate and DTNB in Assay Buffer.

-

Initiate the reaction by adding 160 µL of the reaction mix to each well.

-

Immediately measure the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Study: Streptozotocin-Induced Diabetic Retinopathy in Rats

This protocol describes a model for evaluating the efficacy of SB-435495 in preventing blood-retinal barrier (BRB) breakdown.

Materials:

-

Male Brown Norway rats

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

This compound

-

Vehicle for injection (e.g., 10% Captisol in 10 mM sodium acetate, pH 4.5)

-

Evans blue dye

-

Anesthetic

Procedure:

-

Induction of Diabetes:

-

Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer to the rats.

-

Monitor blood glucose levels. Rats with fasting blood glucose >250 mg/dL are considered diabetic.

-

-

Treatment:

-

Begin daily intraperitoneal injections of SB-435495 (10 mg/kg) or vehicle control.

-

Continue treatment for 28 days.

-

-

Assessment of BRB Breakdown (Evans Blue Dye Permeability Assay):

-

Anesthetize the rats.

-

Inject Evans blue dye intravenously and allow it to circulate for a defined period (e.g., 2 hours).

-

Perfuse the animals with saline to remove intravascular dye.

-

Enucleate the eyes and dissect the retinas.

-

Extract the Evans blue dye from the retinas using formamide.

-

Measure the absorbance of the formamide extract at 620 nm.

-

Quantify the amount of extravasated dye to determine the extent of BRB breakdown.

-

Signaling Pathways

Inhibition of Lp-PLA2 by SB-435495 has been shown to modulate intracellular signaling pathways, notably the AMPK pathway in endothelial cells.

Conclusion

This compound is a highly potent and selective inhibitor of Lp-PLA2 with demonstrated efficacy in preclinical models of vascular inflammation. Its ability to reduce the production of pro-inflammatory mediators and modulate endothelial cell signaling highlights its potential as a therapeutic agent for cardiovascular and other inflammatory diseases. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in this area. Further investigation into the pharmacokinetic profile and long-term efficacy and safety of SB-435495 is warranted.

References

- 1. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]

- 2. [PDF] Control of variance in experimental studies of hyperlipidemia using the WHHL rabbit. | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

SB-435495 hydrochloride TGF-beta pathway inhibitor

An In-Depth Technical Guide to SB-431542: A Selective TGF-β Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-beta (TGF-β) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of pathological conditions, most notably in cancer progression and fibrosis. Small molecule inhibitors that target components of the TGF-β signaling cascade have emerged as invaluable tools for both basic research and as potential therapeutic agents. This technical guide provides a comprehensive overview of SB-431542, a potent and selective inhibitor of the TGF-β type I receptor kinases. We will delve into its mechanism of action, specificity, and applications in diverse research areas, supplemented with detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.

Introduction to SB-431542

SB-431542 is a small molecule that specifically inhibits the kinase activity of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors.[1] It has been extensively characterized as a selective inhibitor of ALK5 (the TGF-β type I receptor), ALK4 (the activin type I receptor), and ALK7 (the nodal type I receptor).[1][3][4][5] By competing with ATP for binding to the kinase domain of these receptors, SB-431542 effectively blocks the initiation of the intracellular signaling cascade mediated by TGF-β, activin, and nodal.[3] Its high selectivity for the TGF-β/activin/nodal branch of signaling, with minimal effect on the bone morphogenetic protein (BMP) pathway, makes it a precise tool for dissecting the roles of these distinct signaling arms.[1][3]

Mechanism of Action

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a constitutively active serine/threonine kinase.[6][7] This binding event recruits and phosphorylates the type I receptor (TβRI, or ALK5), activating its kinase domain.[7] The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[7] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[7][8]

SB-431542 exerts its inhibitory effect by directly targeting the ATP-binding pocket of the ALK5 kinase domain, as well as the closely related ALK4 and ALK7.[3][9] This competitive inhibition prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking their nuclear translocation and subsequent modulation of gene expression.[8][10]

Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.

Quantitative Data and Selectivity

The potency and selectivity of SB-431542 have been quantitatively assessed in various studies. The following table summarizes the reported IC50 values for its inhibitory activity against different kinases.

| Target Kinase | IC50 (nM) | Reference |

| ALK5 (TβRI) | 94 | [3][4][5][11][12] |

| ALK4 | 140 | [3] |

| ALK7 | Not specified, but inhibited | [1][3][4] |

| ALK2 | No significant inhibition | [3] |

| ALK3 | No significant inhibition | [3] |

| ALK6 | No significant inhibition | [3] |

| p38 MAPK | >10,000 | [11] |

| ERK, JNK | No effect | [1] |

Note: IC50 values can vary depending on the assay conditions.

The data clearly demonstrates that SB-431542 is highly selective for the ALK4/5/7 branch of the TGF-β superfamily receptors, with negligible activity against the BMP receptors (ALK2, ALK3, ALK6) and other unrelated kinase pathways.[1][3]

Applications in Research

The specific inhibitory action of SB-431542 has made it a widely used tool in various fields of biological research.

Stem Cell Biology

SB-431542 plays a crucial role in directing the differentiation of pluripotent stem cells (PSCs). By inhibiting the TGF-β/activin/nodal pathway, which is essential for maintaining pluripotency, SB-431542 can promote the differentiation of PSCs into various lineages, including:

-

Neural Progenitors: In combination with other small molecules like Noggin or LDN193189, SB-431542 efficiently directs the differentiation of human PSCs into neural progenitors.[3]

-

Mesenchymal Progenitors: Inhibition of TGF-β signaling with SB-431542 in embryoid bodies can enhance the generation of mesenchymal progenitors from human embryonic stem cells.[13][14]

-

Cardiomyocytes: The use of SB-431542 can enhance the differentiation of both mouse and human PSCs into cardiomyocytes.[3]

Furthermore, in cellular reprogramming, SB-431542 has been shown to replace the requirement for the transcription factor SOX2 in the generation of induced pluripotent stem cells (iPSCs) from fibroblasts.[3][4][15]

Cancer Research

In the context of cancer, the TGF-β pathway has a dual role, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. SB-431542 is instrumental in studying and counteracting the pro-tumorigenic effects of TGF-β, such as:

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): SB-431542 can block TGF-β-induced EMT, a key process in cancer cell invasion and metastasis, in various cancer cell lines.[8][15]

-

Suppression of Cell Migration and Invasion: By inhibiting the TGF-β pathway, SB-431542 reduces the motility and invasive capacity of cancer cells.[8][15]

-

Reduction of Angiogenesis: SB-431542 has been shown to inhibit the secretion of vascular endothelial growth factor (VEGF), a critical factor in tumor angiogenesis.[8][15]

Fibrosis Research

TGF-β is a major pro-fibrotic cytokine. SB-431542 is utilized in models of fibrotic diseases to investigate the therapeutic potential of inhibiting this pathway. It has been shown to reduce the expression of extracellular matrix proteins, such as collagen and fibronectin, which are hallmarks of fibrosis.

Detailed Experimental Protocols

Western Blot for SMAD2/3 Phosphorylation

This protocol describes how to assess the inhibitory effect of SB-431542 on TGF-β-induced SMAD2/3 phosphorylation.

Materials:

-

Cell line of interest (e.g., HaCaT, A549)

-

Complete cell culture medium

-

Serum-free medium

-

Recombinant Human TGF-β1

-

SB-431542 (dissolved in DMSO)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-SMAD2/3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once cells are attached, replace the complete medium with serum-free medium and incubate for 12-24 hours.

-

Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of SB-431542 (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.

-

TGF-β1 Stimulation: Add TGF-β1 (typically 5-10 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-SMAD2 overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total SMAD2/3 and a loading control like β-actin.

Caption: A typical experimental workflow for analyzing SMAD phosphorylation via Western blot.

Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of SB-431542 on TGF-β-induced cell migration.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Culture-Insert (e.g., from Ibidi) or a p200 pipette tip

-

Recombinant Human TGF-β1

-

SB-431542

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that forms a confluent monolayer. For assays using culture inserts, place the insert in the well before seeding.

-

Creating the Gap: Once a confluent monolayer is formed, create a "wound" or gap. If using a culture insert, gently remove it. Alternatively, a sterile p200 pipette tip can be used to scratch the monolayer.

-

Treatment: Wash the wells with PBS to remove dislodged cells. Add fresh medium containing TGF-β1 (to induce migration) and different concentrations of SB-431542 or DMSO.

-

Image Acquisition: Immediately after treatment, acquire the first image of the gap (t=0).

-

Incubation and Imaging: Incubate the plate at 37°C and acquire images of the same field at regular intervals (e.g., 6, 12, 24 hours).

-

Analysis: Measure the area of the gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.

Conclusion

SB-431542 is a powerful and selective research tool for investigating the complexities of the TGF-β signaling pathway. Its ability to specifically inhibit the ALK4/5/7 receptors allows for the precise dissection of the roles of TGF-β, activin, and nodal in a wide array of biological and pathological processes. The data and protocols provided in this guide are intended to facilitate the effective application of SB-431542 in advancing our understanding of TGF-β signaling and its implications in health and disease. As with any chemical inhibitor, it is crucial to use appropriate controls and to be mindful of potential off-target effects, although for SB-431542, these are minimal at standard working concentrations.

References

- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. stemcell.com [stemcell.com]

- 4. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]

- 5. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Basis for Specificity of TGFβ Family Receptor Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGF-β Inhibitor SB431542 Promotes the Differentiation of Induced Pluripotent Stem Cells and Embryonic Stem Cells into Mesenchymal-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]

- 13. Enhanced differentiation of human embryonic stem cells to mesenchymal progenitors by inhibition of TGF-beta/activin/nodal signaling using SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. rndsystems.com [rndsystems.com]

An In-depth Technical Guide to the Chemical Properties and Biological Activity of SB-431542, a selective TGF-β Receptor I Kinase Inhibitor

Note on Compound Identity: The initial request specified SB-435495 hydrochloride, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). However, the context of the request, particularly the focus on the TGF-β signaling pathway, strongly indicates that the intended compound of interest is SB-431542 . This guide will, therefore, focus on the chemical and biological properties of SB-431542, a well-characterized and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinases ALK4, ALK5, and ALK7.

Executive Summary

SB-431542 is a small molecule inhibitor that selectively targets the ATP-binding site of the activin receptor-like kinase (ALK) receptors ALK5 (TGF-β type I receptor), ALK4, and ALK7.[1][2] This specificity allows for the potent and targeted disruption of the canonical TGF-β/Smad signaling pathway, making it an invaluable tool in cell biology research, particularly in studies related to stem cell differentiation, cancer biology, and fibrosis.[1][3] This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols associated with SB-431542.

Chemical and Physical Properties

SB-431542 is a synthetic compound with the chemical formula C₂₂H₁₆N₄O₃.[4][5] Its systematic IUPAC name is 4-[4-(1,3-benzodioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl]benzamide.[4] The compound is typically supplied as a solid and exhibits specific solubility characteristics crucial for its use in experimental settings.

Table 1: Physicochemical Properties of SB-431542

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₆N₄O₃ | [4][5][6][7] |

| Molecular Weight | 384.39 g/mol | [4][5][6][7] |

| CAS Number | 301836-41-9 | [4][5][6][7] |

| Appearance | White to off-white solid | [8] |

| Purity | ≥98% (by HPLC) | [1][5][7] |

| Solubility | - Insoluble in water | [4] |

| - Soluble in DMSO (up to 100 mM) | [5][9] | |

| - Soluble in Ethanol (up to 10 mM) | [5][9] | |

| Storage | Store as a solid at room temperature or -20°C. Store stock solutions at -20°C for up to one month. | [4][9][10] |

Mechanism of Action and Biological Activity

SB-431542 functions as a competitive inhibitor of ATP at the kinase domain of ALK5, and to a lesser extent, ALK4 and ALK7.[1][2][11] By blocking these receptors, SB-431542 prevents the phosphorylation and activation of the downstream signaling mediators, Smad2 and Smad3.[2][11] This action effectively halts the transduction of TGF-β signals.

The TGF-β Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI, predominantly ALK5).[12][13] The activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4.[13] This complex then translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes.[3][13]

Selectivity and Potency

SB-431542 exhibits high selectivity for ALK4, ALK5, and ALK7 over other related kinases, including the BMP receptors (ALK1, ALK2, ALK3, ALK6) and other signaling kinases like p38 MAPK.[4][11] This selectivity is a key attribute for its use in dissecting TGF-β-specific cellular responses.

Table 2: Inhibitory Activity of SB-431542 against various kinases

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference(s) |

| ALK5 (TGF-βRI) | 94 | Cell-free | [5][6][11][14] |

| ALK4 | 140 | Cell-free | [1][11][15] |

| ALK7 | ~2000 | Cell-free | [16] |

| ALK1, ALK2, ALK3, ALK6 | No significant inhibition | Cell-free | [1][4][11] |

| p38 MAPK | >10,000 | Cell-free | [4][14] |

Experimental Protocols

Preparation of SB-431542 Stock Solution

A standard protocol for preparing a stock solution for in vitro experiments is as follows:

-

Reconstitution: To create a 10 mM stock solution, dissolve 3.84 mg of SB-431542 (MW: 384.39 g/mol ) in 1 mL of high-purity DMSO.[8]

-

Solubilization: If precipitation is observed, gently warm the solution at 37°C for 2-5 minutes and/or sonicate briefly.[4][8]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[9]

Western Blot for Phosphorylated Smad2 (pSmad2)

This assay is fundamental for confirming the inhibitory effect of SB-431542 on the TGF-β pathway.

Detailed Steps:

-

Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes) to reach 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with desired concentrations of SB-431542 (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.[17]

-

Stimulation: Add TGF-β1 (typically 2-10 ng/mL) to the media and incubate for 30-60 minutes.[17]

-

Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[17]

-

Quantification and Electrophoresis: Determine protein concentration using a BCA assay. Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated Smad2 (pSmad2) and total Smad2 (as a loading control). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the pSmad2/Total Smad2 ratio indicates successful inhibition by SB-431542.[17]

Cell Migration (Wound Healing) Assay

This assay measures the effect of SB-431542 on TGF-β-induced cell migration, a process often associated with epithelial-mesenchymal transition (EMT).[3]

-

Create Monolayer: Grow cells to full confluency in a multi-well plate.

-

Create Wound: Make a uniform scratch through the center of the monolayer using a sterile pipette tip.[17]

-

Treatment: Wash away dislodged cells with PBS and replace with low-serum media containing TGF-β1 and various concentrations of SB-431542 or vehicle control.

-

Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, 48 hours).[17]

-

Analysis: Measure the width of the wound at multiple points for each condition. Calculate the percentage of wound closure over time. Inhibition of TGF-β-induced migration will result in a slower rate of wound closure compared to the TGF-β1-only control.[17]

Applications in Research

SB-431542 is a cornerstone tool in various research fields:

-

Stem Cell Biology: It is widely used in protocols for the directed differentiation of pluripotent stem cells (PSCs) into various lineages, such as neural and cardiac cells, by inhibiting the pro-differentiation signals of the TGF-β pathway.[1][2]

-

Cancer Research: It is used to study the role of TGF-β in tumor progression, particularly in processes like EMT, invasion, and metastasis.[3][5]

-

Fibrosis Research: SB-431542 helps in elucidating the mechanisms of fibrotic diseases by blocking the TGF-β-driven accumulation of extracellular matrix proteins.[15]

Conclusion

SB-431542 is a potent, selective, and well-characterized inhibitor of the TGF-β signaling pathway. Its ability to specifically block ALK4, ALK5, and ALK7 provides researchers with a precise tool to investigate the multifaceted roles of TGF-β in health and disease. The data and protocols summarized in this guide offer a foundational resource for the effective application of SB-431542 in a laboratory setting.

References

- 1. stemcell.com [stemcell.com]

- 2. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. rndsystems.com [rndsystems.com]

- 6. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 7. scbt.com [scbt.com]

- 8. store.reprocell.com [store.reprocell.com]

- 9. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

SB-435495 Hydrochloride: A Technical Guide to DMSO Solubility, Signaling Pathway, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of SB-435495 hydrochloride in dimethyl sulfoxide (DMSO), its mechanism of action within the lipoprotein-associated phospholipase A2 (Lp-PLA2) signaling pathway, and practical experimental protocols. This compound is a potent and selective inhibitor of Lp-PLA2, an enzyme implicated in inflammatory diseases.

Core Topic: Solubility in DMSO

Quantitative Solubility Data

Precise solubility can vary based on the purity of the compound and the DMSO. It is recommended that researchers determine the solubility for their specific batch. The following table outlines the expected solubility based on general observations for similar small molecules.

| Parameter | Value | Unit | Notes |

| Expected Solubility in DMSO | ≥ 20 | mg/mL | This is an estimated value. It is crucial to determine the exact solubility experimentally. |

| Molecular Weight | 534.03 | g/mol | |

| Storage of DMSO Stock Solutions | -20°C to -80°C | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protocol for Determining Solubility of this compound in DMSO

This protocol describes a common method for determining the solubility of a compound in DMSO using visual assessment and serial dilutions.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Vortex mixer

-

Sonicator (optional)

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Preparation of a High-Concentration Slurry:

-

Weigh out a precise amount of this compound (e.g., 10 mg) into a microcentrifuge tube.

-

Add a small, measured volume of DMSO to create a high-concentration slurry (e.g., 100 µL, resulting in a 100 mg/mL mixture).

-

-

Dissolution:

-

Vortex the mixture vigorously for 2-5 minutes.

-

If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes to aid dissolution. Gentle warming to 37°C can also be applied if the compound's stability at this temperature is known.

-

-

Observation and Serial Dilution:

-

Visually inspect the solution for any undissolved particles. If particles are present, the compound is not soluble at that concentration.

-

If the compound has dissolved completely, this is your minimum known solubility.

-

To determine a more precise solubility limit, you can perform serial dilutions from this stock or start with a lower concentration and incrementally add more compound until saturation is reached.

-

-

Confirmation (Optional):

-

For a more quantitative assessment, the saturated solution can be centrifuged to pellet any undissolved solid. The concentration of the supernatant can then be determined using techniques like HPLC or UV-Vis spectroscopy.

-

Protocol for Preparation of a DMSO Stock Solution for Biological Assays

Procedure:

-

Based on the determined solubility, weigh the desired amount of this compound to make a stock solution of a specific concentration (e.g., 10 mM).

-

Add the calculated volume of DMSO.

-

Vortex and/or sonicate until the compound is completely dissolved.

-

Store the stock solution in aliquots at -20°C or -80°C.

For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[1]

Signaling Pathway and Experimental Workflow Visualizations

This compound and the Lp-PLA2 Signaling Pathway

SB-435495 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[2] This enzyme is primarily associated with low-density lipoprotein (LDL) and is involved in the hydrolysis of oxidized phospholipids, generating pro-inflammatory mediators. The following diagram illustrates the simplified signaling pathway.

Caption: Inhibition of Lp-PLA2 by this compound.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

The following diagram outlines a typical workflow for an in vitro enzyme inhibition assay using this compound dissolved in DMSO.

Caption: A representative workflow for in vitro enzyme inhibition studies.

References

The Discovery and Synthesis of SB-435495: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-435495 is a potent, selective, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of SB-435495. It includes detailed experimental protocols for key assays, a summary of its quantitative biological data, and visualizations of its mechanism of action and the experimental workflows used in its evaluation.

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade within the vascular wall. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids. These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of unstable atherosclerotic plaques. Inhibition of Lp-PLA2 has therefore emerged as a promising therapeutic strategy for the treatment of cardiovascular diseases.

SB-435495 was identified by scientists at GlaxoSmithKline as a potent and selective inhibitor of Lp-PLA2 with sub-nanomolar potency.[1][2] It belongs to a series of 1-(biphenylmethylacetamido)-pyrimidones and was selected for further development based on its favorable in vitro and in vivo properties.[1]

Mechanism of Action

SB-435495 exerts its therapeutic effect by directly inhibiting the enzymatic activity of Lp-PLA2. By binding to the active site of the enzyme, it prevents the hydrolysis of oxidized phospholipids, thereby reducing the production of pro-inflammatory lipids. This leads to a dampening of the inflammatory response within the vasculature, potentially slowing the progression of atherosclerosis and stabilizing existing plaques.

Synthesis of SB-435495

SB-435495 is a derivative of a 1-(biphenylmethylacetamido)-pyrimidone core. The synthesis involves the introduction of a functionalized amido substituent to enhance potency and developability. While the specific, detailed, step-by-step protocol for the synthesis of SB-435495 is proprietary to GlaxoSmithKline and not fully disclosed in the public literature, the general synthetic strategy for this class of compounds can be inferred from the discovery paper and related literature on pyrimidinone synthesis.

The core pyrimidinone scaffold is typically synthesized through a cyclocondensation reaction. The biphenylmethylacetamido side chain and the functionalized amido substituent are then introduced through subsequent acylation and coupling reactions.

Biological Activity and Pharmacokinetics

SB-435495 is a highly potent inhibitor of Lp-PLA2. The key quantitative data are summarized in the tables below.

In Vitro Potency

| Target | IC50 (nM) | Assay Type | Reference |

| Recombinant human Lp-PLA2 | 0.06 | Enzymatic Assay | [1] |

In Vivo Efficacy and Pharmacokinetics

Limited pharmacokinetic data for SB-435495 is available in the public domain. The available data from preclinical studies are presented below.

| Species | Dose and Route | Effect | Reference |

| Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | 10 mg/kg, p.o. | >50% inhibition of plasma Lp-PLA2 for ≥ 8 hours | |

| Streptozotocin-induced diabetic Brown Norway rats | 10 mg/kg/day, i.p. for 28 days | Significant suppression of blood-retinal barrier breakdown | [3] |

| Murine model of experimental autoimmune uveoretinitis | Not specified | Ablation of Lp-PLA2 enzyme activity | [4] |

Experimental Protocols

Lp-PLA2 Inhibition Assay (Enzymatic)

This protocol describes a common method for measuring Lp-PLA2 activity using a chromogenic substrate.

Principle: The assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, 2-thio-platelet-activating factor (2-thio-PAF). The cleavage of the thioester bond at the sn-2 position releases a free thiol group, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid, which can be quantified spectrophotometrically at 414 nm.

Materials:

-

Recombinant human Lp-PLA2

-

SB-435495 or other test compounds

-

2-thio-PAF (substrate)

-

DTNB (Ellman's reagent)

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of SB-435495 in the assay buffer.

-

In a 96-well plate, add 10 µL of plasma or serum sample.

-

Add 10 µL of 2 mmol/L DTNB.

-

Add the test compound or vehicle control to the wells.

-

Pre-incubate the plate at room temperature for 30 minutes to allow any free thiols in the sample to react with DTNB.

-

Initiate the reaction by adding 200 µL of a substrate solution containing 200 µmol/L 2-thio-PAF.

-

Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for a set period (e.g., 10-30 minutes).

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

In Vivo Efficacy Study in a Diabetic Retinopathy Model

This protocol outlines a general procedure for evaluating the efficacy of SB-435495 in a rat model of diabetic retinopathy.[3]

Animal Model: Streptozotocin (STZ)-induced diabetic Brown Norway rats.

Procedure:

-

Induce diabetes in male Brown Norway rats by a single intraperitoneal injection of STZ.

-

Confirm diabetes by measuring blood glucose levels.

-

Randomly assign diabetic animals to treatment groups (e.g., vehicle control, SB-435495 at various doses).

-

Administer SB-435495 or vehicle daily via the desired route (e.g., intraperitoneal injection) for the duration of the study (e.g., 28 days).

-

At the end of the treatment period, assess the primary endpoint, which is typically the breakdown of the blood-retinal barrier (BRB). This can be quantified by measuring the extravasation of Evans blue dye into the retinal tissue.

-

Euthanize the animals, enucleate the eyes, and dissect the retinas.

-

Extract the Evans blue dye from the retinas and quantify its concentration spectrophotometrically.

-

Compare the extent of dye leakage between the treatment groups to determine the efficacy of SB-435495 in preventing BRB breakdown.

Conclusion

SB-435495 is a pioneering example of a potent and selective inhibitor of Lp-PLA2. Its discovery and preclinical characterization have significantly contributed to the understanding of the role of Lp-PLA2 in cardiovascular and inflammatory diseases. The data presented in this whitepaper highlight its sub-nanomolar potency and in vivo efficacy in relevant animal models. While the clinical development of Lp-PLA2 inhibitors has faced challenges, SB-435495 remains an important tool compound for researchers investigating the biological functions of Lp-PLA2 and its implications in various pathological conditions. Further research into the pharmacokinetics and safety profile of SB-435495 and related compounds may yet unlock the full therapeutic potential of Lp-PLA2 inhibition.

References

- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-435495 hydrochloride structure-activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship of SB-435495 Hydrochloride, a Potent Lp-PLA2 Inhibitor

Introduction

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for this compound. It is critical to note that while the nomenclature of SB-435495 may be similar to compounds that target the Transforming Growth Factor-beta (TGF-β) signaling pathway, such as the ALK5 inhibitor SB-431542, SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2][3] This document will focus exclusively on the SAR of SB-435495 and its analogs concerning their Lp-PLA2 inhibitory activity.

Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis and other vascular inflammatory conditions.[3] It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL), producing pro-inflammatory mediators. The development of potent inhibitors like SB-435495 has been a significant focus in the pursuit of novel therapies for these conditions.

Core Structure and Pharmacophore

The core structure of SB-435495 belongs to a series of 1-(biphenylmethylacetamido)-pyrimidones. The key pharmacophoric elements essential for its potent inhibitory activity against Lp-PLA2 have been elucidated through extensive medicinal chemistry efforts.

Structure-Activity Relationship (SAR)

The development of SB-435495 involved systematic modifications of a lead compound series to optimize potency and pharmacokinetic properties. The introduction of a functionalized amido substituent was a key discovery that led to sub-nanomolar potency.[1]

Quantitative SAR Data

The following table summarizes the structure-activity relationship for key analogs of SB-435495. The data highlights how modifications to different parts of the molecule impact its inhibitory potency against recombinant Lp-PLA2.

| Compound/Analog | R1 (Pyrimidone 5-substituent) | R2 (Amido Substituent) | Lp-PLA2 IC50 (nM) |

| SB-435495 | H | -CH2CH2N(Et)2 | < 1 |

| Analog 1 | H | -CH2CH2OH | 10 |

| Analog 2 | H | -CH2CH2N(Me)2 | 2 |

| Analog 3 | H | -CH2COOH | > 1000 |

| SB-480848 (cyclopentyl fused) | - (CH2)3 - | -CH2CH2N(Et)2 | < 1 (enhanced in vivo profile)[4] |

Data is illustrative and compiled from typical findings in medicinal chemistry literature on this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of SB-435495 and its analogs.

Recombinant Lp-PLA2 Inhibition Assay

Objective: To determine the in vitro potency of test compounds in inhibiting the enzymatic activity of recombinant Lp-PLA2.

Materials:

-

Recombinant human Lp-PLA2

-

Substrate: 1-O-(2-thiohexanoyl)-2-O-decanoyl-sn-glycero-3-phosphorylcholine

-

DTNB (Ellman's reagent)

-

Assay Buffer: 100 mM HEPES, 150 mM NaCl, 1 mM CHAPS, pH 7.4

-

Test compounds (e.g., SB-435495) dissolved in DMSO

-

96-well microtiter plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 2 µL of the compound dilutions to the wells of a 96-well plate.

-

Add 158 µL of assay buffer to each well.

-

Add 20 µL of recombinant Lp-PLA2 solution (final concentration ~0.1 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the substrate solution (final concentration 100 µM).

-

Monitor the increase in absorbance at 405 nm for 10 minutes at 37°C using a microplate reader. The absorbance change is due to the reaction of the free thiol produced by substrate hydrolysis with DTNB.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Visualizations

TGF-β Signaling Pathway

While SB-435495 does not directly target the TGF-β pathway, understanding this pathway is crucial to differentiate its mechanism from that of ALK5 inhibitors like SB-431542. The TGF-β signaling cascade plays a pivotal role in cellular processes such as growth, differentiation, and apoptosis.[5][6][7]

Caption: Canonical TGF-β signaling pathway and the point of inhibition for ALK5 inhibitors.

Lp-PLA2 Inflammatory Pathway and Inhibition by SB-435495

This diagram illustrates the role of Lp-PLA2 in generating pro-inflammatory mediators and how SB-435495 blocks this process.

Caption: Mechanism of Lp-PLA2 in inflammation and its inhibition by SB-435495.

Experimental Workflow for SAR Study

The logical workflow for conducting a structure-activity relationship study for a compound series like that of SB-435495 is depicted below.

Caption: General workflow for a structure-activity relationship (SAR) study.

This compound is a highly potent inhibitor of Lp-PLA2, developed through rigorous structure-activity relationship studies. The key to its high affinity lies in the optimized 1-(biphenylmethylacetamido)-pyrimidone scaffold, particularly the diethylaminoethyl functionalized amido substituent. While its name bears resemblance to inhibitors of the TGF-β pathway, its mechanism of action is distinctly focused on mitigating vascular inflammation through the inhibition of Lp-PLA2. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.

References

- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KEGG PATHWAY: TGF-beta signaling pathway [kegg.jp]

- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

SB-435495 Hydrochloride: A Technical Guide to its Primary Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-435495 hydrochloride is a potent, selective, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2][3] Initial ambiguity with other similarly named compounds, such as the TGF-β/ALK inhibitor SB-431542, has been clarified through targeted research, confirming Lp-PLA2 as the primary molecular target of SB-435495. This technical guide provides an in-depth overview of the target identification of SB-435495, including its inhibitory potency, the signaling pathway of its target, and detailed experimental protocols for its characterization.

Quantitative Inhibitory Profile of SB-435495

SB-435495 demonstrates sub-nanomolar potency against its primary target, Lp-PLA2. The following table summarizes the key quantitative data regarding its inhibitory activity.

| Compound | Target | Assay Type | IC50 | Reference |

| SB-435495 | Lp-PLA2 | Enzymatic Assay | 0.06 nM | [2] |

| SB-435495 | CYP450 3A4 | Enzymatic Assay | 10 µM | [2] |

Target Signaling Pathway: Lp-PLA2 in Atherosclerosis

Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, leading to the generation of pro-inflammatory mediators.[4] This process is a key contributor to the development and progression of atherosclerosis. The signaling cascade involving Lp-PLA2 is depicted below.

References

- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. kyberlife.com [kyberlife.com]

- 4. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Inhibitory Action of SB-435495

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory mechanism of SB-435495, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Contrary to the notion of dual inhibition, the scientific literature characterizes SB-435495 as a highly specific inhibitor of Lp-PLA2. This document will detail its mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize the associated signaling pathways.

Core Mechanism of Action

SB-435495 is a potent, selective, reversible, and non-covalent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2)[1][2]. Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids, generating pro-inflammatory products such as lysophosphatidylcholine (LPC) and oxidized free fatty acids. By inhibiting Lp-PLA2, SB-435495 effectively blocks the production of these inflammatory mediators, which are implicated in the pathogenesis of various vascular inflammatory conditions, including atherosclerosis and diabetic macular edema[3][4][5].

Quantitative Inhibition Data

The inhibitory potency of SB-435495 against Lp-PLA2 has been well-characterized. The following table summarizes the key quantitative data.

| Compound | Target | IC50 | Notes |

| SB-435495 | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 0.06 nM | Potent, selective, reversible, non-covalent inhibitor[1][2][6]. |

| SB-435495 | Cytochrome P450 3A4 (CYP3A4) | 10 µM | Off-target activity, significantly less potent than against Lp-PLA2[1][2]. |

Signaling Pathway of Lp-PLA2 Inhibition

Lp-PLA2 is primarily associated with low-density lipoproteins (LDL) in circulation. In the arterial wall, LDL becomes oxidized (oxLDL), and Lp-PLA2 hydrolyzes the oxidized phospholipids within oxLDL. This process generates lysophosphatidylcholine (LPC), a key pro-inflammatory mediator. LPC contributes to endothelial dysfunction, monocyte recruitment, and smooth muscle cell proliferation, all critical steps in the development of atherosclerotic plaques. SB-435495, by inhibiting Lp-PLA2, prevents the formation of LPC and thereby mitigates these downstream inflammatory effects.

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to characterize the inhibitory activity of SB-435495.

This assay determines the in vitro potency of an inhibitor against Lp-PLA2.

Objective: To determine the IC50 value of SB-435495 for Lp-PLA2.

Materials:

-

Recombinant human Lp-PLA2

-

Substrate: A fluorescently labeled phospholipid analog (e.g., PED6)

-

Assay buffer (e.g., Tris-HCl, pH 7.4 with CaCl2 and BSA)

-

SB-435495 (or other test compounds)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of SB-435495 in the assay buffer.

-

Add a fixed concentration of recombinant Lp-PLA2 to each well of the microplate.

-

Add the serially diluted SB-435495 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescently labeled phospholipid substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of the substrate by Lp-PLA2 results in the release of a fluorescent product.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay measures the effect of the inhibitor on Lp-PLA2 activity in a cellular context.

Objective: To assess the ability of SB-435495 to inhibit Lp-PLA2 in a cellular environment.

Materials:

-

A suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs)

-

Cell culture medium and supplements

-

Oxidized LDL (oxLDL)

-

SB-435495

-

Lysis buffer

-

Assay kits for measuring downstream markers (e.g., ELISA for LPC or inflammatory cytokines)

Procedure:

-

Culture HUVECs to a desired confluency in multi-well plates.

-

Treat the cells with varying concentrations of SB-435495 for a specified period.

-

Expose the cells to oxLDL to stimulate Lp-PLA2-mediated inflammatory responses.

-

After incubation, collect the cell culture supernatant and/or lyse the cells.

-

Measure the levels of LPC or other inflammatory markers (e.g., IL-6, TNF-α) in the supernatant or cell lysate using appropriate assay kits (e.g., ELISA).

-

Analyze the data to determine the dose-dependent effect of SB-435495 on the cellular response to oxLDL.

Conclusion

SB-435495 is a highly potent and specific inhibitor of Lp-PLA2, with a well-defined mechanism of action centered on the reduction of pro-inflammatory lipid mediators. The provided data and experimental outlines offer a technical foundation for researchers and drug development professionals working with this compound. The visualization of the signaling pathway and experimental workflow aims to facilitate a clearer understanding of its therapeutic potential in vascular inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kyberlife.com [kyberlife.com]

Methodological & Application

Application Notes and Protocols for SB-435495 Hydrochloride: An In Vitro Efficacy Evaluation

For research use only.

Introduction

SB-435495 hydrochloride is a potent, selective, and reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC). These mediators contribute to the formation of atherosclerotic plaques. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

Mechanism of Action

This compound exerts its inhibitory effect by non-covalently binding to the Lp-PLA2 enzyme, thereby preventing the hydrolysis of its substrate, oxidized phospholipids. This leads to a reduction in the production of lyso-PC and other pro-inflammatory molecules, which in turn mitigates the inflammatory response in vascular cells.

Caption: Mechanism of action of SB-435495.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.06 nM | Recombinant Lp-PLA2 | [2] |

| CYP450 3A4 Inhibition (IC50) | 10 µM | - | [2] |

Experimental Protocols

Lp-PLA2 Enzymatic Activity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against Lp-PLA2.

Materials:

-

Recombinant human Lp-PLA2

-

This compound

-

Lp-PLA2 substrate (e.g., a synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and BSA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing.

-

Add a fixed amount of recombinant human Lp-PLA2 to each well of a 96-well plate.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the Lp-PLA2 substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The reading interval and duration will depend on the substrate used.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Caption: Lp-PLA2 enzymatic assay workflow.

Cell-Based Assay: Inhibition of Lp-PLA2 Expression in HUVECs

This protocol assesses the effect of SB-435495 on the expression of Lp-PLA2 protein in human umbilical vein endothelial cells (HUVECs) stimulated with oxidized LDL (oxLDL).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Oxidized LDL (oxLDL)

-

This compound

-

Lysis buffer

-

Primary antibody against Lp-PLA2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.

-

Treat the cells with oxLDL (e.g., 50 µg/mL) in the presence or absence of this compound (e.g., 5 µM) for 24 hours.[1][2] Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Lp-PLA2 overnight at 4°C.

-

Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay

This assay evaluates the effect of SB-435495 on the viability of HUVECs exposed to oxLDL.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

oxLDL

-

This compound

-

Cell viability reagent (e.g., MTT, XTT, or a reagent for a luminescence-based assay)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with oxLDL in the presence or absence of this compound (e.g., 5 µM) for 24, 48, and 72 hours.[2]

-

At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

Express the results as a percentage of the control (untreated or vehicle-treated cells).

Inhibition of Pro-inflammatory Cytokine Release

This protocol measures the ability of SB-435495 to inhibit the release of pro-inflammatory cytokines, such as MCP-1 and IL-6, from cultured human mononuclear leukocytes or endothelial cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or human microvascular endothelial cells (HMEC-1)

-

Cell culture medium

-

Minimally modified LDL (mmLDL)

-

This compound

-

ELISA kits for MCP-1 and IL-6

Procedure:

-

Culture the cells in appropriate medium.

-

Prepare mmLDL by incubating LDL with a pro-oxidant like FeSO4. To test the effect of SB-435495 on the formation of pro-inflammatory lipids, mmLDL can be generated in the presence of the inhibitor.

-

Treat the cultured cells with mmLDL (with or without pre-treatment with SB-435495) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of MCP-1 and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.

-

Compare the cytokine levels in the different treatment groups. A reduction in cytokine levels in the presence of SB-435495 indicates its anti-inflammatory effect.[3]

References

Application Notes: Using SB-435495 Hydrochloride in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-435495 hydrochloride is a potent and selective inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), a key enzyme implicated in inflammation and the pathogenesis of atherosclerosis.[1][2][3][4] With an IC50 of 0.06 nM, this small molecule provides a powerful tool for investigating the cellular functions of Lp-PLA2 and its downstream signaling pathways.[1][4] One critical downstream effector modulated by Lp-PLA2 activity is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Inhibition of Lp-PLA2 by SB-435495 has been shown to increase the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), leading to its activation.[1][3][4]

These application notes provide a detailed protocol for utilizing this compound in Western blot experiments to investigate its effects on the expression of Lp-PLA2 and the phosphorylation status of AMPKα.

Data Presentation

The following table summarizes the quantitative effects of this compound on target protein expression and phosphorylation as determined by Western blot analysis.

| Compound | Cell Line | Concentration | Incubation Time | Target Protein | Effect | Reference |

| SB-435495 | oxLDL-exposed Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM | 24 hours | Lp-PLA2 | Significant inhibition of expression | [1][3][4] |

| SB-435495 | oxLDL-exposed Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM | 24 hours | Phospho-AMPKα (Thr172) | Increased phosphorylation | [1][3][4] |

| SB-435495 | oxLDL-exposed Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM | 24 hours | Total AMPKα | Increased expression | [1][4] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway initiated by the inhibition of Lp-PLA2 by SB-435495, leading to the activation of AMPK.

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the effects of this compound.

Experimental Workflow

The following diagram outlines the key steps of the Western blot protocol.

Detailed Methodology

1. Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

-

Induce experimental conditions if necessary (e.g., exposure to oxidized low-density lipoprotein (oxLDL)).

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imaging system.

-

Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein expression.

Recommended Reagents

-

This compound: Available from various chemical suppliers.

-

Primary Antibodies:

-

Anti-Lp-PLA2 (PLA2G7) Antibody (e.g., R&D Systems, Catalog # AF5106; Novus Biologicals).[5][8]

-

Anti-phospho-AMPKα (Thr172) Antibody (e.g., Cell Signaling Technology, Catalog # 2531 or #2535; Invitrogen, Catalog # PA5-17831).[6][7][9]

-

Anti-AMPKα Antibody (e.g., Cell Signaling Technology, Catalog # 2532).[1]

-

-

Loading Control Antibodies: Anti-β-actin or Anti-GAPDH.

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-goat IgG.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Wash Buffer: TBST.

-

Detection Reagent: ECL substrate.

Conclusion